1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione
Overview
Description
1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione is an organic compound with the molecular formula C10H7F3O2 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, and a propane-1,2-dione moiety
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propane-1,2-dione moiety. One common method involves the use of nitromethane and 4-(trifluoromethyl)styrene as starting materials, followed by a series of reactions to form the desired product . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under controlled temperature and pressure conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those with trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione include:
4-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound.
4-(Trifluoromethyl)styrene: Another precursor used in synthetic routes.
1-(4-Trifluoromethylphenyl)ethanone: A related compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the propane-1,2-dione moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c1-6(14)9(15)7-2-4-8(5-3-7)10(11,12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKCECCBNBDCNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380616 | |
Record name | 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-13-8 | |
Record name | 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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